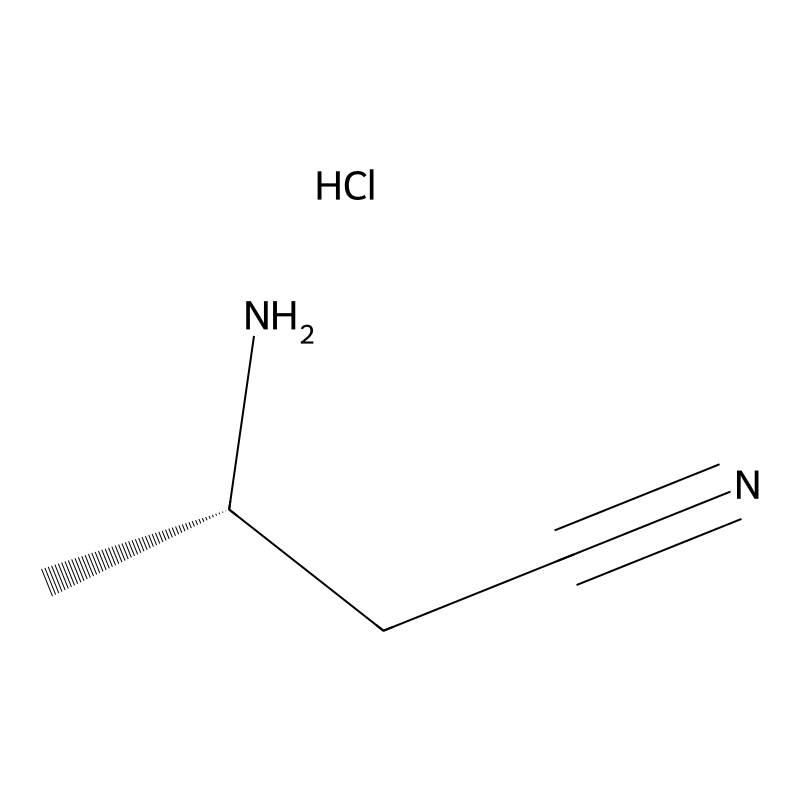(S)-3-Aminobutanenitrile hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-3-Aminobutanenitrile hydrochloride, with the chemical formula CHClN and CAS number 1073666-54-2, is a synthetic chiral compound characterized by its unique stereochemistry. The "(S)" designation indicates that it has a specific spatial arrangement of atoms that makes it non-superimposable on its mirror image. This compound features a four-carbon chain with an amine group attached to the third carbon and a nitrile group on the second carbon, along with a hydrochloride salt providing a positive charge. Its molecular weight is approximately 120.58 g/mol .
(S)-3-Aminobutanenitrile hydrochloride does not have a direct mechanism of action as it is an intermediate. However, the final non-peptide HIV protease inhibitors derived from this intermediate function by mimicking the natural substrate of the HIV protease enzyme. This binding disrupts the enzyme's ability to cleave essential proteins required for viral replication [].
Antiviral Agent Development
(S)-3-Aminobutanenitrile hydrochloride serves as a crucial intermediate in the synthesis of non-peptide HIV protease inhibitors. These inhibitors function by blocking the HIV protease enzyme, an essential component of the virus's lifecycle. By inhibiting this enzyme, the replication of HIV is hindered. Studies have shown that (S)-3-Aminobutanenitrile hydrochloride can be a valuable building block for developing new classes of HIV/AIDS therapeutics [Source: Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 - Smolecule, ].
The primary biological activity associated with (S)-3-Aminobutanenitrile hydrochloride is its role as a precursor in the development of HIV protease inhibitors. These inhibitors are designed to bind to the active site of the HIV protease enzyme, preventing it from cleaving essential proteins needed for viral replication. By inhibiting this enzyme, (S)-3-Aminobutanenitrile hydrochloride contributes to slowing the progression of AIDS in patients infected with HIV .
(S)-3-Aminobutanenitrile hydrochloride is primarily utilized in pharmaceutical research and development, particularly in the synthesis of non-peptide HIV protease inhibitors. Its significance in drug discovery highlights its potential in creating effective treatments for HIV/AIDS, making it a valuable compound in medicinal chemistry . Additionally, due to its chiral nature, it can be used in various applications requiring specific stereochemistry.
Interaction studies involving (S)-3-Aminobutanenitrile hydrochloride focus on its binding affinity and inhibitory effects on HIV protease enzymes. Research indicates that compounds derived from (S)-3-Aminobutanenitrile hydrochloride effectively mimic substrate interactions with the enzyme, leading to significant reductions in viral replication rates. These studies are crucial for understanding how modifications to this compound can enhance its efficacy as an antiviral agent .
Several compounds share structural similarities with (S)-3-Aminobutanenitrile hydrochloride, each possessing unique properties and applications:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-3-Aminobutanenitrile hydrochloride | 1073666-55-3 | Enantiomer of (S)-3-Aminobutanenitrile; different biological activity |
| (S)-Pentan-2-amine hydrochloride | 616-24-0 | Similar amine structure; used in various pharmaceutical applications |
| (R)-Pentan-2-amine hydrochloride | 216237-52-4 | Another enantiomer; different pharmacological properties |
| 2-(1-Aminocyclopentyl)acetonitrile hydrochloride | 1363405-41-7 | Related structure; potential use in CNS disorders |
These compounds demonstrate variations in stereochemistry and functional groups that influence their biological activities and applications. The uniqueness of (S)-3-Aminobutanenitrile hydrochloride lies in its specific role as an intermediate in synthesizing potent HIV protease inhibitors, which distinguishes it from other similar compounds .








